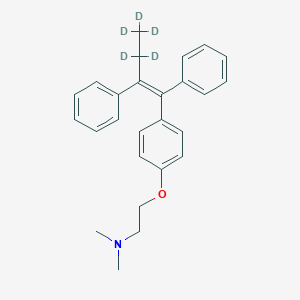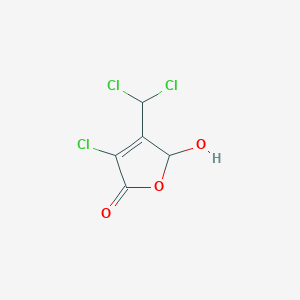
3-氯-4-(二氯甲基)-5-羟基-2(5H)-呋喃酮
描述
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is a potent mutagen identified in chlorinated drinking and humic waters. It has been detected in sub-microgram per liter concentrations and is known to contribute significantly to the mutagenicity observed in Ames tests for both drinking water and humic water, accounting for 15 – 30% of the observed mutagenicity .
Synthesis Analysis
MX is formed during the chlorination of phenolic compounds, which are structurally related to aromatic units found in aquatic humus. The synthesis of MX is pH-dependent, with a higher yield at pH 2 compared to pH 7. This suggests that the chlorination process and the presence of chlorinated phenolic precursors are critical factors in the formation of MX in water treatment processes .
Molecular Structure Analysis
The molecular structure of MX and its derivatives plays a crucial role in its mutagenic activity. A study examining the mutagenicity of MX derivatives found that the removal of chlorine atoms and the hydroxyl group from MX significantly affects its mutagenic potential. The largest decrease in mutagenicity was observed when the hydroxyl group or a chlorine atom at the C-3 position was replaced, indicating that these functional groups are essential for the compound's mutagenic activity .
Chemical Reactions Analysis
MX's mutagenicity is influenced by its chemical stability and the intrinsic mutagenic properties of its derivatives. The study of MX derivatives showed that the mutagenicity differences are primarily due to the intrinsic properties rather than differences in stability under assay conditions. This suggests that the specific arrangement of chlorine atoms and the hydroxyl group in MX is critical for its mutagenic activity .
Physical and Chemical Properties Analysis
The determination of MX in water is challenging due to its low concentration levels, often in the parts per trillion range. A new derivatization method using 2-propanol has been developed to improve the detection of MX by gas chromatography-mass spectrometry (GC-MS). This method enhances the sensitivity of MX detection, which is essential for monitoring its concentration in drinking water and ensuring compliance with World Health Organization guidelines .
科学研究应用
氯化饮用水和腐殖质水中的检测
3-氯-4-(二氯甲基)-5-羟基-2(5H)-呋喃酮,通常称为MX,在氯化饮用水和腐殖质水中以亚微克/升的浓度被检测到。它在饮用水和腐殖质水中占据艾姆斯试验致突变性的显著部分,突显了其普遍性和潜在的健康影响 (Hemming, Holmbom, Reunanen, & Kronberg, 1986)。
遗传毒性评估
MX以其遗传毒性效应而闻名,这一点在使用体外试验(如小鼠淋巴瘤细胞微量微核试验和大鼠肝细胞未调度DNA合成试验)的研究中得到证实。这些试验揭示了MX的损伤DNA的特性,有助于我们理解其致突变活性 (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999)。
酚类化合物氯化生成
研究表明,MX是通过氯化某些氯化酚类化合物而形成的,这些化合物与水体腐殖质中的芳香基团相关。MX的形成随氯化过程的pH值而变化,为我们提供了关于其产生和环境发生的见解 (Långvik, Hormi, Tikkanen, & Holmbom, 1991)。
水中分析方法的开发
已经开发了各种方法来分析水中的MX,包括高分辨质谱和气相色谱-质谱。这些方法增强了对饮用水中MX的检测和定量,突显了其环境和健康相关性 (Charles, Chen, Kanniganti, & Marbury, 1992)。
致突变性和化学稳定性分析
使用沙门氏菌鼠伤寒沙门氏菌对MX及其衍生物的致突变性进行的研究表明,其化学结构的改变,如氯原子和羟基的替换,显著影响其致突变性质。这些调查提供了对其致突变性的化学决定因素的更深入理解 (Lalonde, Cook, Perakyla, & Dence, 1991)。
比较致突变活性
MX在各种测试系统中表现出显著的致突变活性,如艾姆斯试验、微核试验和DNA合成试验。将MX与其他氯羟基呋喃酮进行比较研究有助于阐明遗传毒性效应的范围及其潜在机制 (Hyttinen, Niittykoski, & Jansson, 1995)。
属性
IUPAC Name |
4-chloro-3-(dichloromethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRMRXAGJOLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020276 | |
| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In-vitro data in bacteria and in mammalian cells indicate that MX is genotoxic. In addition, it causes DNA damage in vivo. Data on mutagenicity tests in vitro, mutation spectra and adduct formation suggest that the guanine moiety may be one target of MX in DNA. In addition, MX was 100-fold more mutagenic in the form of lactone (closed ring form) than in the open-ring conformation in vitro, suggesting that the closed-ring conformation may be responsible for the mutagenicity at physiological pH. However, examination of the structural and electronic properties of MX have not yet identified the form of interaction of MX with DNA. Studies on hormonal effects of MX suggest that it does not cause thyroid gland tumours in rats by the TSH-mediated promotion mechanism., 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA), and 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF) promote foci formation in the two-stage cell transformation assay in vitro. These chlorohydroxyfuranones (CHFs) and their structural congener 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) inhibit gap junctional intercellular communication (GJIC) in Balb/c 3T3 mouse fibroblast cells. In the present study, the effects of MX, MCA, CMCF, and MCF on GJIC were evaluated in liver cells (WB-F344 rat liver epithelial cells), the target cells of MX-induced carcinogenicity, using the scrape-loading dye transfer technique. The CHFs inhibited GJIC after 1 hr exposure in a concentration-dependent fashion. The order of potency was MX>CMCF approximately MCA>MCF. In terms of the lowest observed effective concentrations, the difference in the potency was about 27-fold (MX 1.875 uM, MCF 50 uM). After a prolonged exposure period (12 hr), the inhibition of GJIC by MX and CMCF remained stable, but MCA and MCF exhibited increasing inhibitory effects. After removal of the CHFs, the GJIC slowly recovered. At the transcriptional level, CHFs caused essentially no change in the level of connexin43 (Cx43) mRNA. Preincubation of cells with the protein kinase C (PKC) inhibitor did not modify the response, but the specific MEK 1 inhibitor PD98059 decreased substantially the inhibition of GJIC by all four CHFs. Activation of the mitogen-activated protein kinases (MAPKs) signaling pathway was necessary for inhibition of GJIC. CHFs did not increase the basal phosphorylation state of the Cx43 protein, but all CHFs caused a concentration-dependent degradation of the Cx43 protein. The results indicate that all the studied CHFs inhibit GJIC in WB-F344 cells by altering Cx43 expression. | |
| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |
CAS RN |
77439-76-0 | |
| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77439-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077439760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSD7YR4366 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7631 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



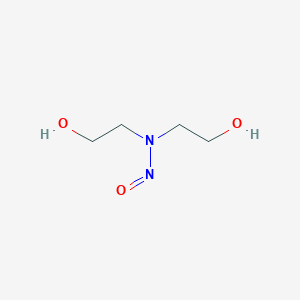
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
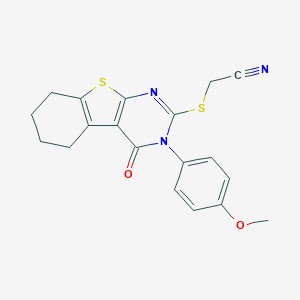
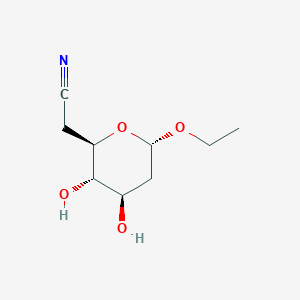
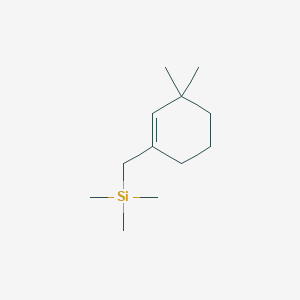
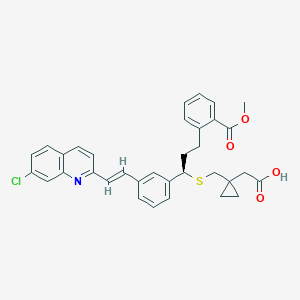
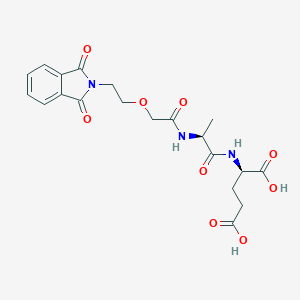
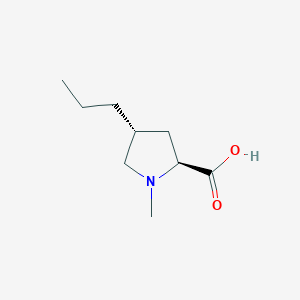
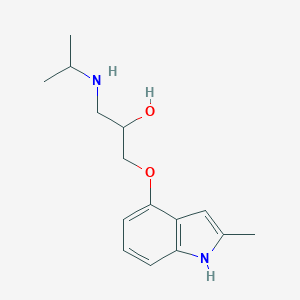
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
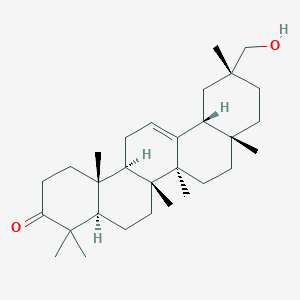
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
